molecular formula C44H79N11O14S2 B12318523 H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH

H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH

Cat. No.: B12318523
M. Wt: 1050.3 g/mol
InChI Key: VPOLJMZMAKOJCW-UHFFFAOYSA-N
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Description

The compound “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” is a peptide composed of nine amino acids: alanine, methionine, glutamine, methionine, leucine, lysine, aspartic acid, threonine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

Peptides like “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” are used as model compounds to study peptide synthesis, folding, and stability. They also serve as building blocks for designing novel materials and catalysts.

Biology

In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as antigens to generate specific antibodies.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, and antimicrobial agents. Peptides are also used in vaccine development and as diagnostic tools.

Industry

In the industrial sector, peptides are used in the production of cosmetics, food additives, and biodegradable materials. They also play a role in biotechnology applications, such as biosensors and bioseparations.

Mechanism of Action

The mechanism of action of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate signaling pathways, enzyme activity, and cellular functions. The specific molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-met-gln-met-leu-lys-asp-thr-ile-NH2: Similar sequence but with an amide group at the C-terminus.

    H-Ala-met-gln-met-leu-lys-asp-thr-ile-OCH3: Similar sequence but with a methoxy group at the C-terminus.

    H-Ala-met-gln-met-leu-lys-asp-thr-ile-COOH: Similar sequence but with a carboxyl group at the C-terminus.

Uniqueness

The uniqueness of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” lies in its specific sequence and the presence of a hydroxyl group at the C-terminus. This specific structure can influence its stability, solubility, and biological activity, making it distinct from other similar peptides.

Properties

Molecular Formula

C44H79N11O14S2

Molecular Weight

1050.3 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C44H79N11O14S2/c1-9-23(4)34(44(68)69)54-43(67)35(25(6)56)55-42(66)31(21-33(58)59)53-37(61)26(12-10-11-17-45)49-41(65)30(20-22(2)3)52-40(64)29(16-19-71-8)51-38(62)27(13-14-32(47)57)50-39(63)28(15-18-70-7)48-36(60)24(5)46/h22-31,34-35,56H,9-21,45-46H2,1-8H3,(H2,47,57)(H,48,60)(H,49,65)(H,50,63)(H,51,62)(H,52,64)(H,53,61)(H,54,67)(H,55,66)(H,58,59)(H,68,69)

InChI Key

VPOLJMZMAKOJCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

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